molecular formula C12H11BrN2O2S B5643559 4-bromo-N-(3-pyridinylmethyl)benzenesulfonamide

4-bromo-N-(3-pyridinylmethyl)benzenesulfonamide

Cat. No. B5643559
M. Wt: 327.20 g/mol
InChI Key: OZKCZOJVKUOFSM-UHFFFAOYSA-N
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Description

“4-bromo-N-(3-pyridinylmethyl)benzenesulfonamide” is a chemical compound with the linear formula C11H9BrN2O2S . It is a solid substance at room temperature .


Molecular Structure Analysis

The molecular structure of “4-bromo-N-(3-pyridinylmethyl)benzenesulfonamide” is represented by the SMILES string O=S(C(C=C1)=CC=C1Br)(NC2=CN=CC=C2)=O . This indicates that the compound contains a sulfonamide group attached to a bromobenzene ring and a pyridine ring.


Physical And Chemical Properties Analysis

“4-bromo-N-(3-pyridinylmethyl)benzenesulfonamide” is a solid substance at room temperature . It has a molecular weight of 313.17 .

Scientific Research Applications

Synthesis of N-(Pyridin-2-yl)amides and Imidazopyridines

This compound serves as a precursor in the chemodivergent synthesis of N-(pyridin-2-yl)amides and imidazopyridines . These structures are significant due to their varied medicinal applications. The synthesis process involves C–C bond cleavage promoted by iodine and tert-butyl hydroperoxide (TBHP), under mild and metal-free conditions .

Development of Pharmacophores

Aminopyridines, which include derivatives like 4-Bromo-N-pyridin-3-ylmethyl-benzenesulfonamide, act as pharmacophores for molecules with biological and therapeutic value . They are central to developing new drugs due to their attractive biological properties .

Material Science Applications

While not directly related to 4-Bromo-N-pyridin-3-ylmethyl-benzenesulfonamide, brominated aromatic compounds like bromopyrenes have been studied for their applications in material science, indicating potential research avenues for related brominated sulfonamides .

Neurotoxicity Studies

Derivatives of this compound have been used to study neurotoxic potentials, such as the effects on acetylcholinesterase (AchE) activity and malondialdehyde (MDA) levels in the brain, which are crucial for understanding oxidative stress and nerve pulse transmission .

Chemical Synthesis and Reactivity

The compound is available for purchase for early discovery researchers, indicating its use in various chemical synthesis and reactivity studies. However, buyers are responsible for confirming product identity and purity, suggesting its role in experimental and exploratory research .

Environmental Studies

Brominated compounds are often studied for their environmental impact. While specific studies on 4-Bromo-N-pyridin-3-ylmethyl-benzenesulfonamide are not found, related compounds are researched for their significance in environmental studies, hinting at possible research applications in this field .

Safety and Hazards

The safety information available indicates that “4-bromo-N-(3-pyridinylmethyl)benzenesulfonamide” may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, not eating, drinking or smoking when using this product, wearing protective gloves/protective clothing/eye protection/face protection, and if swallowed: Call a poison center/doctor if you feel unwell .

properties

IUPAC Name

4-bromo-N-(pyridin-3-ylmethyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11BrN2O2S/c13-11-3-5-12(6-4-11)18(16,17)15-9-10-2-1-7-14-8-10/h1-8,15H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZKCZOJVKUOFSM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)CNS(=O)(=O)C2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11BrN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

According to the procedure described for example 26a the use of 4-bromo-benzenesulfonyl chloride (1.278 g, 5.0 mmol) in 10 mL dichloromethane and C-Pyridin-3-yl-methylamine (541 mg, 5.0 mmol) and triethylamine (708 μL, 5.0 mmol) in 5 mL dichloromethane gives 4-bromo-N-pyridin-3-ylmethyl-benzenesulfonamide (1.54 g) as a pale yellow oil which slowly crystallizes upon storage at ambient temperature. Further purification is not necessary. MS (m/e): 328 (M+H).
Quantity
1.278 g
Type
reactant
Reaction Step One
Quantity
541 mg
Type
reactant
Reaction Step Two
Quantity
708 μL
Type
reactant
Reaction Step Three
Quantity
10 mL
Type
solvent
Reaction Step Four
Quantity
5 mL
Type
solvent
Reaction Step Five

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